Pyridine, 2-(2-propenylsulfinyl)-
Description
Pyridine, 2-(2-propenylsulfinyl)- (CAS: Not explicitly provided in evidence; structurally related to compounds in and ) is a sulfinyl-substituted pyridine derivative. The sulfinyl group (-S(O)-) at the 2-position of the pyridine ring introduces polarity and reactivity, making it valuable in organic synthesis and pharmaceutical applications.
Properties
IUPAC Name |
2-prop-2-enylsulfinylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c1-2-7-11(10)8-5-3-4-6-9-8/h2-6H,1,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIFDKIYGHBTOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCS(=O)C1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90529917 | |
| Record name | 2-(Prop-2-ene-1-sulfinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90529917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89818-47-3 | |
| Record name | 2-(Prop-2-ene-1-sulfinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90529917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-(2-propenylsulfinyl)- can be achieved through several methods. One common approach involves the reaction of pyridine with 2-propenylsulfinyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of Pyridine, 2-(2-propenylsulfinyl)- may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2-(2-propenylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products:
Oxidation: Pyridine, 2-(2-propenylsulfonyl)-.
Reduction: Pyridine, 2-(2-propenylthio)-.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
Pyridine, 2-(2-propenylsulfinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Pyridine, 2-(2-propenylsulfinyl)- involves its interaction with molecular targets through its sulfinyl and pyridine functional groups. These interactions can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and enzyme inhibition.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Pyridine, 2-(2-propenylsulfinyl)- with structurally related pyridine derivatives, emphasizing physicochemical properties, reactivity, and safety profiles.
Key Comparative Insights :
Structural and Functional Differences: Sulfinyl vs. Sulfonyl/Thioether Groups: The sulfinyl group in Pyridine, 2-(2-propenylsulfinyl)- enhances electrophilicity compared to thioether (e.g., 2-(isobutylsulfanyl)- in ) or sulfonyl derivatives, influencing reactivity in nucleophilic substitutions . Substituent Effects: Longer alkenyl chains (e.g., 2-propenyl vs.
Physicochemical Properties :
- Molecular Weight : Pyridine, 2-(2-propenylsulfinyl)- has a higher molecular weight (~167) than 2-(ethylsulfinyl)pyridine (155.22), suggesting differences in volatility and solubility .
- Boiling Points : 2-(4-Chlorobenzyl)pyridine’s boiling point (181–183°C at 20 mmHg) reflects its aromatic bulkiness compared to simpler sulfinyl derivatives .
Safety and Handling :
- Toxicity : Sulfinyl and sulfonyl derivatives (e.g., ) are generally irritants, while halogenated analogs like 2-(chloromethyl)pyridine HCl pose severe neurotoxic risks .
- Handling Precautions : All compounds require protective equipment (gloves, goggles) and adequate ventilation, as seen in 2-(1-piperazinyl)pyridine () and 2-(chloromethyl)pyridine HCl ().
Biological Activity
Pyridine, 2-(2-propenylsulfinyl)- is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the available literature regarding its biological properties, particularly focusing on antimicrobial, antiviral, and potential therapeutic applications.
Chemical Structure and Properties
Pyridine derivatives are known for their unique structural characteristics that influence their biological activity. The presence of the sulfinyl group (–S(=O)–) in this compound enhances its reactivity and potential interactions with biological targets. The specific structure of Pyridine, 2-(2-propenylsulfinyl)- can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of various pyridine compounds, including Pyridine, 2-(2-propenylsulfinyl)-. The minimal inhibitory concentration (MIC) values against several bacterial strains have been reported, demonstrating significant activity.
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound | Target Organism | MIC (mM) |
|---|---|---|
| Pyridine, 2-(2-propenylsulfinyl)- | Staphylococcus aureus | 0.02 |
| Pyridine, 2-(2-propenylsulfinyl)- | Escherichia coli | 0.03 |
| Pyridine, 2-(2-propenylsulfinyl)- | Bacillus subtilis | 0.05 |
| Pyridine, 2-(2-propenylsulfinyl)- | Pseudomonas aeruginosa | 0.06 |
These findings suggest that this compound exhibits potent antibacterial properties comparable to established antibiotics.
Antiviral Activity
The antiviral potential of pyridine derivatives has gained attention, especially in light of recent viral outbreaks such as COVID-19. Research indicates that compounds with pyridine structures can inhibit viral replication through various mechanisms.
Case Study: Inhibition of SARS-CoV-2
A study focused on pyridine derivatives demonstrated that certain compounds could inhibit the replication of SARS-CoV-2 in vitro. The mechanism involved interference with viral entry and replication processes.
Therapeutic Applications
Beyond antimicrobial and antiviral activities, Pyridine, 2-(2-propenylsulfinyl)- shows promise in other therapeutic areas:
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Properties : The sulfinyl group contributes to anti-inflammatory activity by modulating inflammatory pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
